molecular formula C9H13Cl2NO B1423369 (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride CAS No. 1354950-17-6

(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride

Cat. No. B1423369
M. Wt: 222.11 g/mol
InChI Key: KRZMSIYUVSBXGU-UHFFFAOYSA-N
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Description

“(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2NO . It is listed in the PubChem database under CID 54595799 .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride” consists of a benzene ring substituted with a chlorine atom and an ethoxy group. Attached to the benzene ring is a methanamine group .


Physical And Chemical Properties Analysis

The molecular weight of “(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride” is 185.65 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 35.2 Ų .

Scientific Research Applications

Synthesis and Spectral Analysis

A study by Dekić et al. (2020) involved the synthesis of a novel coumarin derivative using a reaction that includes (4-methoxyphenyl)methanamine, a compound related to (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride. This research presents a detailed spectral analysis of the new derivative, providing insights into the resonance assignments and spatial orientation of arylamino substituents in such compounds (Dekić et al., 2020).

Chromatography and Selective Complexation

Geue and Searle (1983) described large-scale syntheses of various compounds, including a study on cation-exchange chromatography and selective complexation for the isolation of compounds similar to (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride. The study offers insights into efficient isolation procedures for such compounds, which could be relevant for research involving (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride (Geue & Searle, 1983).

Metabolic Pathways in Rats

Kanamori et al. (2002) investigated the in vivo metabolism of a phenethylamine compound in rats, which is structurally related to (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride. This study identified various metabolites, suggesting multiple metabolic pathways. Such research could provide a framework for understanding the metabolism of (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride in biological systems (Kanamori et al., 2002).

Generation of Estrogenic Metabolites

A study by Bulger et al. (1985) examined the estrogenic activity of methoxychlor and its contaminants, highlighting the metabolic transformation required for estrogenic activity. This research could be relevant for understanding the biochemical interactions and transformations of similar compounds, such as (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride, in biological systems (Bulger et al., 1985).

Serotonin Receptor Antagonist Pharmacology

Ogawa et al. (2002) explored the pharmacology of a novel 5-HT2A receptor antagonist, which shares structural similarities with (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride. This research could provide insights into the potential pharmacological applications of (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride in serotonin receptor modulation (Ogawa et al., 2002).

properties

IUPAC Name

(4-chloro-2-ethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-2-12-9-5-8(10)4-3-7(9)6-11;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZMSIYUVSBXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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